molecular formula C25H31N3O2 B11422326 N-{2-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

N-{2-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11422326
M. Wt: 405.5 g/mol
InChI Key: IZCOHDOCKNYCIM-UHFFFAOYSA-N
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Description

N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxypropyl group, and a cyclohexanecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzodiazole ring system, followed by the introduction of the phenoxypropyl group through a nucleophilic substitution reaction. The final step involves the coupling of the benzodiazole derivative with cyclohexanecarboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole ring and the phenoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with GABA (gamma-aminobutyric acid) receptors, which play a crucial role in the central nervous system. This interaction can modulate neurotransmitter release and has potential implications for the treatment of anxiety and other neurological conditions. Additionally, the phenoxypropyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide: shares structural similarities with other benzodiazole derivatives, such as:

Uniqueness

What sets N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and potentially exhibit a wider spectrum of biological activities. Its structure provides a versatile platform for further modification and optimization in drug development and other applications.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H31N3O2/c29-25(20-10-3-1-4-11-20)26-17-16-24-27-22-14-7-8-15-23(22)28(24)18-9-19-30-21-12-5-2-6-13-21/h2,5-8,12-15,20H,1,3-4,9-11,16-19H2,(H,26,29)

InChI Key

IZCOHDOCKNYCIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Origin of Product

United States

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